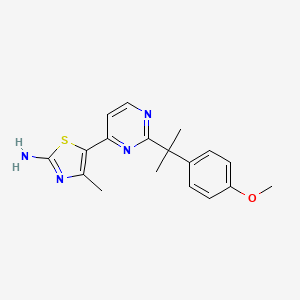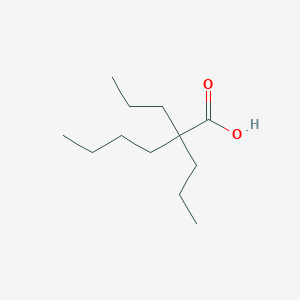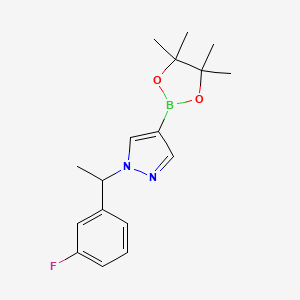![molecular formula C10H18O3 B1472584 [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 2060063-57-0](/img/structure/B1472584.png)
[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
Descripción general
Descripción
“[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
"[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol" derivatives have been explored for their utility in asymmetric synthesis. For instance, they have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters, exploiting bidentate chelation-controlled alkylation of glycolate enolate for enantioselective reactions (Jung, Ho, & Kim, 2000).
Catalysis and Reaction Mechanisms
The compound has found applications in catalysis, particularly in the acid-catalysed condensation reactions of glycerol with various aldehydes to produce cyclic acetals and potential platform chemicals. This research highlights its role in generating precursors for valuable chemical derivatives (Deutsch, Martin, & Lieske, 2007).
Crystal Structure Analysis
Research on the crystal structure of related dioxolane derivatives provides insights into the molecular configuration and potential applications in materials science. Such studies contribute to understanding the stereochemical aspects of these compounds, which is crucial for designing substances with desired physical and chemical properties (Li, Wang, & Chen, 2001).
Biological Activity
The study of the biological activity of dioxolane-related compounds, including their synthesis and structural characterization, opens avenues for their application in medicinal chemistry and drug development. Such investigations aim to explore their potential as bioactive molecules or as intermediates in the synthesis of pharmaceutical agents (Yuan, Li, Zhang, & Yuan, 2017).
Materials Science
The interaction of dioxolane derivatives with other substances, such as in the study of surface tension and density of mixtures, contributes to the understanding of their physical properties and potential applications in developing new materials and chemical processes (Calvo, Pintos, Amigo, & Bravo, 2004).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-(1,3-dioxolan-2-yl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYOHIIGSIHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)

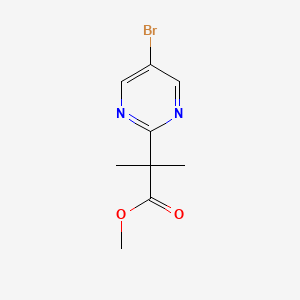

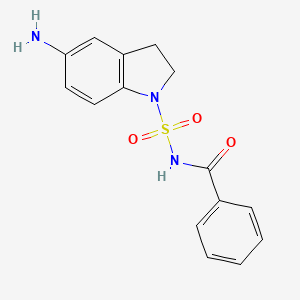


![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
